molecular formula C23H24N2O3S2 B4975393 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide

3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide

Cat. No. B4975393
M. Wt: 440.6 g/mol
InChI Key: HFAFMVUZQVJRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known by its chemical name, E7070. This compound has been the subject of numerous scientific studies due to its potential therapeutic properties. In

Mechanism of Action

The mechanism of action of 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide is not fully understood. However, it is believed to inhibit the activity of several enzymes involved in angiogenesis and tumor growth, including tyrosine kinase, matrix metalloproteinase, and topoisomerase II.
Biochemical and Physiological Effects
3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis and tumor growth in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-tumor, anti-angiogenic, and anti-metastatic effects in vitro and in vivo. Another advantage is its specificity for cancer cells, which reduces the risk of toxicity to normal cells.
One of the limitations of using 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity to normal cells, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to investigate its potential use in combination with other drugs to increase its therapeutic efficacy. Finally, further research is needed to fully understand its mechanism of action and to identify potential biomarkers for patient selection.

Synthesis Methods

The synthesis of 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide involves several steps. The first step is the reaction between 4-(ethylamino)sulfonyl)benzenesulfonyl)chloride and 2-mercaptobenzonitrile in the presence of a base. This reaction produces the intermediate 4-(ethylamino)sulfonyl)-2-(phenylthio)benzonitrile. The intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to produce the final product, 3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide.

Scientific Research Applications

3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-tumor, anti-angiogenic, and anti-metastatic effects in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-(2-phenylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-2-24-30(27,28)20-15-12-18(13-16-20)14-17-23(26)25-21-10-6-7-11-22(21)29-19-8-4-3-5-9-19/h3-13,15-16,24H,2,14,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAFMVUZQVJRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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